Acetic acid;2-diphenylphosphorylpropan-1-ol
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Overview
Description
Acetic acid;2-diphenylphosphorylpropan-1-ol is a compound that combines the properties of acetic acid and 2-diphenylphosphorylpropan-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 2-diphenylphosphorylpropan-1-ol is an organic compound that contains a phosphoryl group attached to a propanol backbone with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-diphenylphosphorylpropan-1-ol typically involves the reaction of 2-diphenylphosphorylpropan-1-ol with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include acetic anhydride and a strong acid catalyst such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-diphenylphosphorylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce phosphine oxides .
Scientific Research Applications
Acetic acid;2-diphenylphosphorylpropan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of acetic acid;2-diphenylphosphorylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can participate in phosphorylation reactions, affecting various biochemical pathways. The compound’s effects are mediated through its ability to modify the activity of specific proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in food, industry, and laboratory settings.
2-diphenylphosphorylpropan-1-ol: An organic compound with a phosphoryl group and two phenyl groups, used in organic synthesis.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
89841-25-8 |
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Molecular Formula |
C17H21O4P |
Molecular Weight |
320.32 g/mol |
IUPAC Name |
acetic acid;2-diphenylphosphorylpropan-1-ol |
InChI |
InChI=1S/C15H17O2P.C2H4O2/c1-13(12-16)18(17,14-8-4-2-5-9-14)15-10-6-3-7-11-15;1-2(3)4/h2-11,13,16H,12H2,1H3;1H3,(H,3,4) |
InChI Key |
BKPQUQMAHZCDHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2.CC(=O)O |
Origin of Product |
United States |
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